Cas no 449168-16-5 (N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide)

N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound featuring a benzothiazole core linked to a dihydrobenzodioxine carboxamide moiety. This structure confers potential utility in medicinal chemistry and pharmacological research, particularly as a scaffold for developing bioactive molecules. The benzothiazole group is known for its role in enhancing binding affinity and selectivity, while the dihydrobenzodioxine component contributes to metabolic stability and solubility. The compound’s modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its well-defined synthetic pathway ensures reproducibility, supporting its use in high-throughput screening and structure-activity relationship studies.
N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide structure
449168-16-5 structure
商品名:N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
CAS番号:449168-16-5
MF:C17H14N2O3S
メガワット:326.369662761688
CID:6185133
PubChem ID:2791544

N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
    • AKOS016142031
    • SR-01000906767-1
    • 449168-16-5
    • AKOS000535335
    • N-(6-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
    • BAS 04806431
    • N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
    • SR-01000906767
    • F0537-0023
    • ZINC00145373
    • Oprea1_758557
    • 2H,3H-benzo[e]1,4-dioxan-2-yl-N-(6-methylbenzothiazol-2-yl)carboxamide
    • インチ: 1S/C17H14N2O3S/c1-10-6-7-11-15(8-10)23-17(18-11)19-16(20)14-9-21-12-4-2-3-5-13(12)22-14/h2-8,14H,9H2,1H3,(H,18,19,20)
    • InChIKey: VVYNUQINAQXDHY-UHFFFAOYSA-N
    • ほほえんだ: S1C(=NC2C=CC(C)=CC1=2)NC(C1COC2C=CC=CC=2O1)=O

計算された属性

  • せいみつぶんしりょう: 326.07251349g/mol
  • どういたいしつりょう: 326.07251349g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 450
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 88.7Ų

N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0537-0023-15mg
N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
449168-16-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0537-0023-10mg
N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
449168-16-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0537-0023-2μmol
N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
449168-16-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0537-0023-4mg
N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
449168-16-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0537-0023-50mg
N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
449168-16-5 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0537-0023-40mg
N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
449168-16-5 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0537-0023-25mg
N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
449168-16-5 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0537-0023-20μmol
N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
449168-16-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0537-0023-2mg
N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
449168-16-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0537-0023-30mg
N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
449168-16-5 90%+
30mg
$119.0 2023-05-17

N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide 関連文献

N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamideに関する追加情報

N-(6-Methyl-1,3-Benzothiazol-2-Yl)-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide: A Comprehensive Overview

The compound N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS No 449168-16-5) is a highly specialized organic molecule with a complex structure that combines elements of heterocyclic chemistry and amide functionalities. This compound has garnered significant attention in recent years due to its unique properties and potential applications in various fields. The molecule consists of a benzothiazole ring system substituted with a methyl group and an amide moiety attached to a dihydrobenzodioxine unit. This combination of structural features makes it a versatile compound with promising prospects in drug discovery, material science, and advanced chemical synthesis.

Recent studies have highlighted the importance of heterocyclic compounds like benzothiazole derivatives in medicinal chemistry. The benzothiazole moiety is known for its ability to act as a scaffold for various bioactive molecules. In the case of N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, the methyl substitution at the 6-position of the benzothiazole ring enhances its stability and electronic properties. This makes it an attractive candidate for designing novel drugs targeting specific biological pathways.

The dihydrobenzodioxine component of the molecule introduces additional complexity and functionality. Dihydrobenzodioxines are known for their ability to form stable cyclic structures, which can be exploited in the development of advanced materials or as intermediates in organic synthesis. The amide group further enhances the molecule's versatility by providing opportunities for hydrogen bonding and interactions with biological systems.

From a synthetic standpoint, the preparation of N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves a series of carefully designed reactions that highlight modern organic chemistry techniques. Researchers have employed methods such as nucleophilic aromatic substitution and coupling reactions to assemble this compound efficiently. These methods not only ensure high yields but also maintain the integrity of the sensitive functional groups present in the molecule.

In terms of applications, this compound has shown promise in several areas. In drug discovery, its unique structure allows it to interact with specific protein targets, making it a potential candidate for treating various diseases. Recent studies have explored its role as an inhibitor of key enzymes involved in inflammatory processes and neurodegenerative diseases. Additionally, its ability to form stable complexes with metal ions has opened avenues for its use in catalysis and material science.

The benzodioxine ring system within the molecule also contributes to its photostability and thermal resistance. These properties make it suitable for applications in optoelectronics and advanced materials where stability under harsh conditions is critical. Researchers have also investigated its potential as a building block for constructing larger molecular frameworks or polymers with tailored properties.

From an environmental perspective, the synthesis and application of N-(6-methyl-1,3-benzothiazol-2-yli)-dihydrobenzodioxine carboxamide have been designed with sustainability in mind. Efforts are being made to minimize waste generation during its production and explore recycling strategies for any byproducts generated during its use.

In conclusion, N-(6-methyl -benzothiazol -yl)-dihydrobenzodioxine carboxamide (CAS No 449168 - 5) is a remarkable compound with a wealth of potential applications across multiple disciplines. Its unique structure combines the strengths of heterocyclic chemistry with functional groups that enable diverse interactions and reactivity. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing both scientific knowledge and practical innovations.

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